2-(tert-butoxycarbonylamino)-3-phenylpropanoic acid
Description
Overview and Significance in Chemical and Biochemical Sciences
BOC-DL-Phenylalanine is a derivative of the essential amino acid phenylalanine, where the amino group is protected by a tert-butoxycarbonyl (BOC) group. chemimpex.com This protective modification is crucial in synthetic chemistry as it prevents the highly reactive amino group from participating in unwanted side reactions during chemical synthesis. chemimpex.com The BOC group is known for its stability under a range of conditions, yet it can be readily removed under mild acidic conditions, a characteristic that makes it an ideal protecting group in multi-step syntheses. organic-chemistry.org
The significance of BOC-DL-Phenylalanine lies in its versatility. In peptide synthesis, it allows for the sequential addition of amino acids to build a peptide chain with a precisely defined sequence. chemimpex.com This has been instrumental in the development of therapeutic peptides and in the study of protein structure and function. chemimpex.comchemimpex.com Beyond peptide synthesis, it serves as a crucial starting material for the synthesis of a wide array of organic compounds, including non-natural amino acids, enzyme inhibitors, and chiral ligands for asymmetric catalysis. nbinno.comnih.gov The racemic "DL" nature of this specific compound also makes it a valuable tool in stereochemical studies and in the development of chiral resolution techniques. researchgate.netresearchgate.net
Below is a table summarizing the key physicochemical properties of BOC-DL-Phenylalanine:
| Property | Value |
| Molecular Formula | C₁₄H₁₉NO₄ |
| Molecular Weight | 265.31 g/mol |
| CAS Number | 4530-18-1 |
| Melting Point | 145-151 °C |
| Appearance | White fine crystalline powder |
| Solubility | Soluble in methanol (B129727), dichloromethane, dimethylformamide and N-methyl-2-pyrrolidone. chemicalbook.com |
Historical Context and Evolution of its Research Applications
The advent of the tert-butoxycarbonyl (BOC) protecting group in the 1950s marked a significant milestone in peptide chemistry. masterorganicchemistry.com Prior to its introduction, the synthesis of peptides was a challenging endeavor, often resulting in low yields and a mixture of products. The development of BOC-protected amino acids, including BOC-DL-Phenylalanine, provided a robust and reliable method for peptide synthesis.
A major breakthrough in the application of BOC-protected amino acids was the development of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in the early 1960s. masterorganicchemistry.com This technique, for which Merrifield was awarded the Nobel Prize in Chemistry in 1984, revolutionized peptide synthesis by anchoring the growing peptide chain to a solid support, thereby simplifying the purification process. BOC-protected amino acids were central to the original SPPS methodology and remain in use today for the synthesis of certain peptides. biosynth.com
Over the decades, the research applications of BOC-DL-Phenylalanine have expanded beyond traditional peptide synthesis. In the latter half of the 20th century and into the 21st, researchers began to explore its use as a chiral building block in asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral molecule. nih.govnih.gov More recently, its derivatives have found novel applications in materials science, particularly in the field of self-assembling peptides, which can form nanotubes, hydrogels, and other nanostructures with potential applications in drug delivery, tissue engineering, and nanoelectronics. rsc.orgresearchgate.netrsc.orgnih.gov
Current State of Research and Future Directions
Current research involving BOC-DL-Phenylalanine and its derivatives is highly interdisciplinary, spanning medicinal chemistry, materials science, and biotechnology.
In medicinal chemistry , there is a continued focus on using BOC-DL-Phenylalanine as a scaffold for the development of novel therapeutic agents. nih.govcsmres.co.uk Researchers are incorporating it into peptidomimetics to create drugs with improved stability and bioavailability. nbinno.com Furthermore, studies are exploring the antibacterial properties of dipeptides containing BOC-protected phenylalanine, which have shown promise in combating bacterial resistance. nih.gov
A particularly exciting area of research is in materials science , where the self-assembly of BOC-DL-Phenylalanine-containing dipeptides is being investigated for the creation of advanced functional materials. rsc.orgresearchgate.netresearchgate.net These self-assembled nanostructures exhibit interesting properties, such as piezoelectricity, which could be harnessed for energy harvesting applications. rsc.orgrsc.org The ability to control the morphology of these nanostructures by altering experimental conditions opens up possibilities for designing "smart" materials with tunable properties. nih.gov
The table below highlights some recent research findings involving BOC-Phenylalanine derivatives:
| Research Area | Key Finding |
| Antibacterial Agents | Boc-protected phenylalanine and tryptophan-based dipeptides exhibit broad-spectrum antibacterial activity and can disrupt biofilms. nih.gov |
| Materials Science | Self-assembly of Boc-protected diphenylalanine analogues can form nanotubes and microtapes with piezoelectric properties, generating significant output voltage. rsc.orgrsc.org |
| Asymmetric Synthesis | The asymmetric synthesis of (S)-Boc-N-methyl-p-benzoyl-phenylalanine has been achieved for the preparation of photoreactive antagonists of substance P. nih.gov |
| Drug Delivery | Self-assembled hydrogels from Boc-diphenylalanine analogues have been studied for their potential in drug delivery applications. researchgate.net |
Looking ahead, the future directions of BOC-DL-Phenylalanine research are poised to be equally dynamic. The continued exploration of its derivatives as building blocks for novel pharmaceuticals is expected to yield new drug candidates with enhanced therapeutic profiles. nbinno.com In materials science, the focus will likely shift towards the fabrication of more complex and functional nanostructures through the controlled self-assembly of BOC-DL-Phenylalanine-containing peptides. This could lead to advancements in areas such as biosensors, regenerative medicine, and nano-scale electronics. Furthermore, the development of more efficient and sustainable synthetic methods utilizing BOC-DL-Phenylalanine will remain a key area of interest for organic chemists.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJPUMXJBDHSIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90296718 | |
| Record name | BOC-DL-Phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90296718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24833397 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
13734-34-4, 1178567-92-4, 4530-18-1 | |
| Record name | Boc-phenylalanine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111172 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | BOC-DL-Phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90296718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis Methodologies of Boc Dl Phenylalanine and Its Derivatives
Classical Synthetic Routes and Optimization
Classical synthetic routes typically involve the protection of the amino group of phenylalanine followed by activation of the carboxyl group for amide bond formation.
The introduction of the tert-butyloxycarbonyl (Boc) group onto the alpha-amino group of phenylalanine is a standard procedure. This is commonly achieved by reacting phenylalanine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.
Reaction Conditions: A typical synthesis involves dissolving phenylalanine in an aqueous-organic solvent mixture (e.g., tert-butyl alcohol/water, acetone (B3395972)/water, or dichloromethane/water) and adding a base such as sodium hydroxide (B78521) (NaOH), triethylamine (B128534) (TEA), or diisopropylethylamine (DIPEA) to deprotonate the amino group. Boc₂O is then added, often dropwise, at controlled temperatures (ranging from 0°C to room temperature) to manage the exothermic reaction and minimize side products.
Yields and Purity: Optimized procedures report high yields, often in the range of 78-95%, with good purity. For instance, one method describes reacting L-phenylalanine with Boc₂O in tert-butyl alcohol and water, yielding N-tert-butoxycarbonyl-L-phenylalanine in 78-87% yield orgsyn.org. Another procedure using acetone and water with triethylamine reported yields of 88.7-90.5% derpharmachemica.com. The resulting Boc-protected amino acid is typically isolated by acidification of the reaction mixture, extraction, and crystallization or chromatography.
Boc-protected phenylalanine serves as a key building block in peptide synthesis, where its carboxyl group must be activated to form amide bonds with the amino group of another amino acid or peptide fragment. Both solution-phase peptide synthesis (SolPPS) and solid-phase peptide synthesis (SPPS) utilize these strategies.
Solution-Phase Peptide Synthesis (SolPPS): In SolPPS, Boc-protected amino acids are coupled in solution. The process involves activating the carboxyl group of Boc-Phe, often using coupling reagents, followed by reaction with the amine component. For example, Boc-D-phenylalanine has been coupled with 2-aminobenzonitrile (B23959) using propanephosphonic acid anhydride (B1165640) (T3P®) in ethyl acetate (B1210297) and pyridine, demonstrating high efficiency and low racemization researchgate.net. T3P® is noted for its ability to promote amidation with minimal epimerization, generating water-soluble by-products that simplify work-up researchgate.netnih.govmdpi.com.
Solid-Phase Peptide Synthesis (SPPS): In SPPS, the C-terminus of the first amino acid is anchored to a solid support (resin). The Boc group on the N-terminus is then selectively removed, and the next Boc-protected amino acid, activated by a coupling reagent, is added. This cycle of deprotection, washing, coupling, and washing is repeated to build the peptide chain masterorganicchemistry.compeptide.combiosynth.comiris-biotech.de. The Boc strategy, while historically significant, has largely been superseded by the Fmoc strategy due to the harsh acidic conditions (e.g., trifluoroacetic acid, TFA) required for Boc deprotection, which can sometimes lead to side reactions with sensitive amino acid side chains like tryptophan or cysteine peptide.com.
The efficiency and success of amide bond formation in peptide synthesis are heavily reliant on the choice of coupling reagents, which activate the carboxyl group of the amino acid. Several classes of reagents are widely employed with Boc-protected amino acids.
Phosphonium and Aminium Salts: Reagents such as PyBOP (benzotriazolyloxy-tris[pyrrolidino]-phosphonium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are highly effective. PyBOP is a well-established reagent for both standard and difficult couplings, generating benzotriazole (B28993) (OBt) active esters researchgate.netsigmaaldrich.combachem.comiris-biotech.de. HATU is known for its high reactivity, making it suitable for sterically hindered amino acids and challenging couplings, although it requires careful handling due to potential explosiveness and can lead to guanidylation researchgate.netsigmaaldrich.combachem.comiris-biotech.de. T3P® (propanephosphonic acid anhydride) is another effective reagent, particularly favored for its low racemization rates and the formation of water-soluble by-products researchgate.netresearchgate.netnih.govmdpi.com.
Table 1: Common Coupling Reagents for Boc-Phenylalanine
| Reagent | Type | Key Features/Applications | Reported Efficacy/Notes |
| PyBOP | Phosphonium salt | Widely used, good for difficult couplings, generates OBt esters. | Effective for standard and difficult couplings. researchgate.netsigmaaldrich.combachem.comiris-biotech.deresearchgate.net |
| T3P® | Phosphonic anhydride | Promotes amidation with high efficiency, low racemization, water-soluble by-products. | Effective in solution-phase peptide synthesis (SolPPS), EtOAc/pyridine conditions noted for low racemization. researchgate.netresearchgate.netnih.govmdpi.comresearchgate.net |
| HATU | Aminium salt | Highly reactive, good for sterically hindered amino acids, can cause guanidylation. | Superior for difficult couplings, but has restricted storage due to potential explosiveness. researchgate.netsigmaaldrich.combachem.comiris-biotech.de |
| TBTU/HBTU | Aminium salts | Well-suited for routine couplings, contain HOBt. | Standard reagents for most coupling reactions. researchgate.netbachem.com |
| DCC/HOBt | Carbodiimide/Additive | Classical method, forms OBt esters, used in aqueous/organic mixtures. | Effective for forming amide bonds, but DCC is an allergen. rsc.org |
Asymmetric Synthesis and Enantioselective Approaches
Beyond protecting and coupling standard phenylalanine, significant research focuses on the enantioselective synthesis of chiral phenylalanine derivatives or the enantioselective synthesis of phenylalanine itself, which is then Boc-protected.
A powerful strategy for generating enantiomerically enriched alpha-amino acids involves the asymmetric hydrogenation of prochiral dehydroamino acid precursors. This method utilizes transition metal catalysts, typically rhodium or ruthenium complexes, ligated with chiral phosphine (B1218219) ligands.
Methodology: Dehydroamino acid derivatives, such as N-acetyl-α-enamides or cinnamic acid derivatives, are hydrogenated under pressure in the presence of a chiral catalyst. Ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), DIOP (2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane), and DuPHOS (phospholane ligands) have been successfully employed.
Research Findings: Rhodium complexes with chiral ligands have demonstrated high enantioselectivities. For example, hydrogenation of N-acetyl-α-(acetamido)cinnamic acid using [Rh-(S)-BINAP(MeOH)₂]ClO₄ yielded (S)-N-acetylphenylalanine with nearly 100% enantiomeric excess (ee) wiley-vch.de. Similarly, Rh-DuPHOS catalysts have been used to hydrogenate dehydroamino acid precursors to phenylalanine derivatives with high yields and ee values exceeding 96% doi.orgacs.orgmdpi.com. These methods are amenable to large-scale synthesis, producing valuable chiral intermediates acs.orgmdpi.com.
Table 2: Asymmetric Hydrogenation for Chiral Phenylalanine Synthesis
| Precursor | Chiral Catalyst System | Reported Enantiomeric Excess (ee) | Yield/Notes |
| Dehydroamino acid derivatives (e.g., N-acetyl-α-enamides) | Rhodium complexes with chiral ligands (e.g., BINAP, DIOP, DuPHOS) | Up to 99% ee | High yields reported. Rh-DIOP gave ~80% ee for phenylalanine. Rh-DuPHOS systems achieve high ee (>96%). researchgate.netwiley-vch.dedoi.orgacs.orgmdpi.comnobelprize.org |
| N-acetyl-α-(acetamido)cinnamic acid | [Rh-(S)-BINAP(MeOH)₂]ClO₄ | ~100% ee | High yield. wiley-vch.de |
| N-acetyl dehydroamino-acid | [((R,R)-Ethyl-DuPhos)Rh(COD)]BF₄ | High ee | High yield, used in large-scale synthesis. acs.orgmdpi.com |
Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is established, the auxiliary is cleaved and ideally recovered.
Methodology: Chiral auxiliaries, such as Oppolzer's camphor (B46023) sultam, Evans' oxazolidinones (derived from amino acids like D-phenylalanine), or Schöllkopf's bis-lactim ethers, can be employed to synthesize specific enantiomers of phenylalanine derivatives. For example, a chiral auxiliary can be coupled to a glycine (B1666218) enolate equivalent, which is then alkylated with a substituted benzyl (B1604629) halide. Subsequent cleavage of the auxiliary yields the desired chiral amino acid.
Research Findings: Camphor sultam and D-valine have been utilized as chiral auxiliaries in the synthesis of p-phosphonomethyl-L-phenylalanine, a phosphotyrosine analog nih.govscispace.comgoogle.com. Evans' oxazolidinone methodology, using auxiliaries derived from D-phenylalanine, has been applied to the asymmetric synthesis of β-methylphenylalanine isomers renyi.hu. Similarly, Schöllkopf's reagent has been used for the stereoselective synthesis of fluorinated phenylalanine derivatives beilstein-journals.org. These methods offer high levels of diastereoselectivity and enantioselectivity, providing access to specific enantiomers of substituted phenylalanines.
Table 3: Chiral Auxiliary Mediated Synthesis of Phenylalanine Derivatives
| Chiral Auxiliary | Target Phenylalanine Derivative | Reaction Type | Reported Efficacy/Notes |
| Camphor Sultam (Oppolzer's) | p-phosphonomethyl-L-phenylalanine | Alkylation | Effective for stereoselective synthesis. nih.govscispace.comgoogle.com |
| D-Valine | p-phosphonomethyl-L-phenylalanine | Alkylation | Used effectively for stereoselective synthesis. nih.govscispace.com |
| Evans' Oxazolidinones (derived from D-phenylalanine) | β-methylphenylalanine (all four isomers) | Alkylation of boron enolate | Achieved asymmetric synthesis with high stereoselectivity. renyi.hu |
| Schöllkopf reagent | Fluorinated phenylalanine derivatives | Alkylation | Used for stereoselective synthesis of tetrafluorophenylalanine. beilstein-journals.org |
Applications in Peptide Chemistry and Drug Development
Building Block in Peptide Synthesis
BOC-DL-Phenylalanine, and more commonly its D-enantiomer variant, Boc-D-Phenylalanine (Boc-D-Phe-OH), functions as a fundamental protected amino acid building block in synthetic peptide chemistry. The Boc protecting group is crucial for managing the reactivity of the amino group during peptide bond formation, a cornerstone of both solution-phase and solid-phase peptide synthesis (SPPS). chemimpex.comguidechem.comalfa-chemistry.comsigmaaldrich.compeptide.com
The primary role of BOC-DL-Phenylalanine in peptide synthesis is its controlled incorporation into growing peptide chains. The Boc group offers temporary protection to the N-terminus, allowing for selective coupling reactions with activated carboxyl groups of other amino acids or peptide fragments. guidechem.comalfa-chemistry.com This strategy is essential for constructing peptides with precise sequences and desired three-dimensional structures. The use of D-phenylalanine derivatives, often Boc-protected, is particularly noted for its ability to impart unique properties to peptides, such as increased resistance to enzymatic degradation by proteases, which can prolong their biological half-life. peptide.com Furthermore, D-amino acids are found in microbial peptidoglycans and can contribute antimicrobial properties when incorporated into synthetic peptides. peptide.com
Research has demonstrated the application of Boc-protected D-phenylalanine in the synthesis of specific complex peptide structures. For example, Boc-D-Phe has been utilized in the stepwise assembly of the linear peptide skeleton for the somatostatin (B550006) analog, octreotide. google.com Studies exploring the impact of stereochemistry have also involved peptides with permuting L- and D-configurations of phenylalanine, such as Boc-Phe-Phe-Phe, to investigate how chirality affects self-assembly and gelation properties. mdpi.com The synthesis of peptides containing non-natural amino acids, including β-phenylalanine derivatives, also commonly employs Boc protection strategies to facilitate their incorporation. pnas.org
Phenylalanine derivatives are being investigated for a broad spectrum of therapeutic applications, including treatments for cancer and neurological disorders. chemimpex.com The capacity to tailor peptide sequences with modified amino acids like Boc-D-phenylalanine enables researchers to engineer drugs that precisely target specific biological pathways or receptors. netascientific.com A notable instance is the use of Boc-D-phenylalanine in the synthesis of octreotide, a somatostatin analog with significant clinical applications. google.com Additionally, cyclic peptides incorporating D-phenylalanine have been explored for their potential to improve pharmacokinetic properties, showing promise in the treatment of inflammatory conditions. mdpi.com
A key strategy for optimizing the pharmacokinetic properties of peptides involves the incorporation of D-amino acids, such as D-phenylalanine. peptide.commdpi.com By substituting natural L-amino acids with their D-enantiomers, peptides can achieve enhanced resistance to enzymatic degradation by proteases. peptide.com This increased stability directly translates to a longer plasma half-life and improved bioavailability, critical factors for effective drug delivery and sustained therapeutic action. peptide.commdpi.comnih.gov
Design and Synthesis of Bioactive Molecules
BOC-DL-Phenylalanine derivatives are also pivotal in the design and synthesis of a variety of bioactive molecules beyond peptides, including enzyme inhibitors and receptor antagonists.
Phenylalanine derivatives, often featuring Boc protection or specific structural modifications, are extensively studied for their potential as enzyme inhibitors. chemimpex.comnih.govacs.orgkarger.com Research has identified phenylalanine-containing compounds as inhibitors of histone deacetylases (HDACs), enzymes that play a role in cancer progression. acs.org For instance, a biphenylalanine derivative was identified as a potent HDAC inhibitor capable of blocking cell proliferation in the submicromolar range. acs.org
Studies have also explored phenylalanine derivatives for their capacity to modulate the activity of tyrosinase, an enzyme involved in melanin (B1238610) synthesis, acting as either inhibitors or activators. nih.govresearchgate.net Furthermore, phenylalanine and its derivatives have been investigated for their inhibitory effects on phosphatases, enzymes critical for cellular metabolism and signaling pathways. karger.com In the field of kinase inhibition, Boc-Phe-vinyl ketone has been characterized as a covalent inactivator of AKT kinase, a significant target in cancer therapy, demonstrating submicromolar inhibitory activity. acs.org
Table 1: Phenylalanine Derivatives as Enzyme Inhibitors
| Enzyme Target | Derivative Type | Reported Activity/Potency | Reference |
| Histone Deacetylase (HDAC) | Biphenylalanine derivative | Good enzyme inhibitor, blocks proliferation in submicromolar range | acs.org |
| Tyrosinase | Phenylalanine derivatives | Modulators (inhibitors/activators) | nih.govresearchgate.net |
| Phosphatases | Phenylalanine and its derivatives | Inhibitory effects observed | karger.com |
| AKT Kinase | Boc-Phe-vinyl ketone | Submicromolar inactivator; IC50 for PKAα: 52.6 μM | acs.org |
BOC-DL-Phenylalanine derivatives are integral to the design and synthesis of molecules that function as receptor antagonists, engineered to bind to specific receptors and modulate their activity. chemimpex.com A significant area of research focuses on aryl- and heteroaryl-substituted phenylalanine derivatives as antagonists for ionotropic glutamate (B1630785) receptors (iGluRs), particularly AMPA receptors. researchgate.netnih.govnih.govresearchgate.netsemanticscholar.org These compounds are investigated for their therapeutic potential in treating central nervous system disorders.
Several studies have reported phenylalanine derivatives exhibiting specific binding affinities for AMPA and kainate receptors. For example, compound 7e demonstrated a binding affinity of 4.6 μM for native AMPA receptors, with other synthesized analogues also showing low micromolar affinity. researchgate.net Other research has identified compounds with affinities in the range of 0.92–3.1 μM for AMPA receptors, indicating potent antagonistic activity. nih.gov Structure-activity relationship (SAR) studies have systematically analyzed the influence of substituents on the phenylalanine ring to optimize affinity and selectivity for these critical receptors. researchgate.net
Biotechnology and Protein Engineering
Studies of Protein-Protein Interactions and Enzyme Mechanisms
BOC-DL-Phenylalanine and its derivatives are employed in studies aimed at understanding protein-protein interactions (PPIs) and elucidating enzyme mechanisms. The ability to incorporate modified amino acids like BOC-DL-Phenylalanine into peptide sequences allows researchers to probe specific binding sites or functional regions within proteins.
For instance, unnatural amino acids with functional groups, such as ethynyl (B1212043) substituents at the para position of the phenyl ring (e.g., N-Boc-4-ethynyl-L-phenylalanine), can be modified with bioorthogonal tags. These tags enable the study of PPIs by facilitating the labeling and detection of specific molecular interactions within complex biological systems. This approach is crucial for understanding disease mechanisms and identifying potential drug targets .
Furthermore, BOC-DL-Phenylalanine can be used in the development of enzyme inhibitors or as a probe to study enzyme kinetics and mechanisms. By incorporating this modified amino acid into substrates or inhibitors, researchers can gain insights into how enzymes interact with their targets and how their activity can be modulated. For example, studies have explored the enzymatic optical resolution of phenylalanine derivatives, indicating the compound's relevance in enzymatic processes lookchem.com.
Production of Therapeutic Proteins
The controlled synthesis capabilities offered by BOC-DL-Phenylalanine make it a relevant component in the production of therapeutic proteins and peptides. As a protected amino acid, it is a key building block in the synthesis of peptide-based therapeutics, which are increasingly important in modern medicine.
The incorporation of BOC-DL-Phenylalanine into peptide sequences can be designed to enhance stability, bioavailability, or specific targeting of therapeutic peptides. Its use in peptide synthesis contributes to the development of new drugs for various conditions, including cancer and neurodegenerative diseases guidechem.com. While BOC-DL-Phenylalanine itself is a racemic mixture, its enantiomerically pure forms (Boc-L-Phenylalanine and Boc-D-Phenylalanine) are more commonly used in stereospecific peptide synthesis for therapeutic applications. However, the DL-form can serve as a cost-effective starting material or intermediate in certain synthetic routes.
Neuroscience Research: Studies Related to Neurotransmitter Function
BOC-DL-Phenylalanine also finds applications in neuroscience research, particularly in studies related to neurotransmitter function. Phenylalanine itself is an essential amino acid that serves as a precursor for several important neurotransmitters, including dopamine, norepinephrine, and epinephrine, through the tyrosine metabolic pathway.
While BOC-DL-Phenylalanine is a protected derivative, its structural similarity to phenylalanine suggests potential roles or applications in modulating neurotransmitter systems. Research has indicated that derivatives of phenylalanine can influence mood and cognitive functions, potentially offering implications for treating mood disorders . Studies investigating the role of amino acids and their derivatives in neuronal signaling pathways may utilize BOC-DL-Phenylalanine as a research tool to probe these mechanisms. For instance, its potential as a neurotransmitter precursor is an area of interest in understanding brain chemistry and function .
Conformational Analysis and Structural Studies
Spectroscopic Techniques in Conformational Analysis
Spectroscopy is a fundamental tool for probing the conformational landscape of molecules in solution. By analyzing the interaction of electromagnetic radiation with BOC-DL-Phenylalanine, researchers can deduce information about its structure and dynamics.
VCD Spectroscopy
Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is highly sensitive to the three-dimensional arrangement of atoms. The analysis of VCD spectra can offer insights into solvation-induced changes in the conformational distribution of small peptides. rsc.org For instance, in studies of related Boc-protected peptides, VCD has been used to characterize how conformational preferences are affected by hydrogen bonding interactions with different solvents. rsc.org Structures with intramolecular hydrogen bonds are more likely to be present when there is no strong interaction with the solvent, a principle that would apply to the conformational analysis of BOC-DL-Phenylalanine. rsc.org
NMR Spectroscopy (e.g., 1H NMR, 13C NMR, 2H NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining molecular structure. For BOC-DL-Phenylalanine, ¹H and ¹³C NMR are particularly informative. The chemical shifts, coupling constants, and signal intensities provide a detailed map of the atomic connectivity and environment.
In the ¹H NMR spectrum of the L-enantiomer, which is representative of the DL-form, distinct signals corresponding to the protons of the t-butyl group, the phenyl group, and the amino acid backbone are observed. orgsyn.org In a solvent like deuterated methanol (B129727) (CD₃OD), the t-butyl protons appear as a singlet, while the protons on the phenyl ring appear as a multiplet. orgsyn.org The presence of hindered rotation around the carbamate (B1207046) C-N bond can lead to the appearance of multiple isomers (rotamers) in certain solvents like chloroform (B151607) (CDCl₃), which can be observed in the NMR spectrum. orgsyn.orgchemicalbook.com
Table 1: ¹H NMR Spectral Data for N-tert-butoxycarbonyl-L-phenylalanine (Data is representative for the DL-racemate)
| Assignment | Chemical Shift (ppm) in CD₃OD orgsyn.org | Chemical Shift (ppm) chemicalbook.com |
| t-butyl | 1.36 (s, 9H) | 1.417 / 1.281 |
| Hβ | 2.87 (dd, 1H), 3.16 (dd, 1H) | 3.19 / 3.083 / 2.908 |
| Hα | 4.36 (dd, 1H) | 4.622 / 4.398 |
| Phenyl | 7.26 (s, 5H) | 7.29 to 7.19 |
| NH | - | 6.59 |
| OH | - | 11.2 |
Note: The presence of multiple shifts for some protons in the second column is attributed to the mixture of isomers due to hindered C-N rotation. chemicalbook.com
¹³C NMR spectroscopy provides complementary information about the carbon skeleton of the molecule. Specific chemical shifts are observed for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the t-butyl group, and the carbons of the phenyl ring and the amino acid backbone. chemicalbook.comresearchgate.net The chemical shifts of carbonyl carbons, in particular, have been shown to be sensitive to solvent polarities and hydrogen bonding interactions. researchgate.net
IR Spectroscopy
Infrared (IR) spectroscopy probes the vibrational modes of a molecule. The IR spectrum of BOC-DL-Phenylalanine is characterized by absorption bands corresponding to the stretching and bending of specific functional groups. Key vibrational bands include the N-H stretch, the C=O stretches of the carbamate and the carboxylic acid, and vibrations associated with the aromatic ring. nih.gov The frequencies of these vibrations are sensitive to the molecular environment and hydrogen bonding. mdpi.com For example, the involvement of a carbonyl group in a hydrogen bond typically results in a redshift (a shift to lower frequency) of its stretching vibration. mdpi.comresearchgate.net Analysis of these frequencies helps in determining intramolecular and intermolecular interactions that define the compound's conformation. mdpi.com
ECD Spectroscopy
Electronic Circular Dichroism (ECD) spectroscopy is a form of UV-Visible spectroscopy that measures the differential absorption of circularly polarized light by chiral molecules. While individual enantiomers like BOC-L-Phenylalanine and BOC-D-Phenylalanine would produce mirror-image ECD spectra, BOC-DL-Phenylalanine is a racemic mixture. researchgate.net In a racemate, the equal and opposite signals from the two enantiomers cancel each other out, resulting in a silent or null ECD spectrum. researchgate.net Therefore, the primary finding from ECD analysis of BOC-DL-Phenylalanine is the confirmation of its racemic nature.
Crystallographic Studies and Solid-State Conformations
While solution-state techniques reveal the dynamic conformational preferences of a molecule, crystallographic studies provide a precise picture of its structure in the solid state.
Crystal Structure Determination (e.g., X-ray Crystallography)
Backbone and Side-Chain Torsion Angles
The conformation of BOC-DL-Phenylalanine, like other amino acid derivatives, is defined by a series of torsion angles along its backbone and side-chain. These angles, namely phi (Φ), psi (Ψ), and omega (Ω) for the backbone, and chi (χ) for the side-chain, dictate the molecule's three-dimensional structure and its interactions with its environment. expasy.orgproteinstructures.com The peptide bond torsion angle, omega (ω), is typically restricted to a planar trans configuration (ω ≈ 180°) due to the partial double-bond character of the C-N bond. expasy.org The phi (Φ) and psi (Ψ) angles, however, have more rotational freedom and their preferred values determine the local secondary structure. expasy.org
For the side-chain of phenylalanine, the key torsion angles are chi1 (χ1) and chi2 (χ2). These angles describe the rotation of the phenyl group relative to the backbone. The χ1 angle is subject to steric hindrance from the main chain atoms, leading to favored conformations known as gauche(+), trans, and gauche(-). expasy.org For aromatic residues like phenylalanine, the χ2 angle is typically close to +/- 90 degrees to minimize steric clashes. expasy.org
Table 1: Torsion Angles in a t-Boc-glycyl-L-phenylalanine Crystal Structure Data extracted from a study on a related dipeptide structure and may not represent all possible conformations of BOC-DL-Phenylalanine.
| Angle | Value (degrees) |
| ω0 | -176.9 |
| φ1 | -88.0 |
| ψ1 | -14.5 |
| ω1 | 176.4 |
| φ2 | -164.7 |
| ψ2 | 170.3 |
| χ1 | 52.0 |
| χ2 | 85.8 |
Source: International Journal of Peptide and Protein Research nih.gov
Computational Chemistry and Molecular Modeling
Computational methods are indispensable tools for investigating the structural and dynamic properties of BOC-DL-Phenylalanine at an atomic level.
Ab Initio Calculations and Density Functional Theory (DFT)
Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to predict molecular structures and properties without prior experimental data. gelisim.edu.tr DFT, in particular, has proven to be highly accurate for reproducing the crystal structures of complex organic molecules, including the essential amino acid L-phenylalanine. wiley.comdntb.gov.ua These computational techniques can elucidate molecular geometry configurations and reconcile ambiguities in experimental data. wiley.com
For Boc-protected dipeptides, DFT calculations have demonstrated that the high Young's modulus, a measure of stiffness, in the resulting nanostructures is strongly correlated with the strength and orientation of the hydrogen bond network. rsc.org Such calculations are crucial for understanding the fundamental forces that govern the molecule's behavior and its assembly into larger structures. dntb.gov.uanih.gov
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of molecular systems. This technique has been effectively used to study the fundamental processes of self-organization and self-assembly of amino acids and short peptides. nih.gov By simulating the interactions of BOC-DL-Phenylalanine molecules with each other and with solvent molecules, MD can reveal the pathways and mechanisms of nanostructure formation. mdpi.com For example, simulations on phenylalanine and diphenylalanine systems have detailed the assembly process of peptide nanotubes, providing molecular-level information that complements experimental observations. nih.govmdpi.com
Prediction of Physicochemical Properties
Computational chemistry plays a vital role in predicting the physicochemical properties of molecules like BOC-DL-Phenylalanine. The introduction of the bulky and hydrophobic tert-butoxycarbonyl (Boc) group significantly alters the properties of the native phenylalanine amino acid. The Boc group increases the molecule's hydrophobicity, which influences its solubility in various solvents and its partitioning behavior (logP). nih.gov
These hydrophobic interactions are a primary driving force in the self-assembly process in aqueous environments. nih.gov Computational models can predict these properties, aiding in the rational design of systems where the molecule's behavior, such as aggregation or solubility, needs to be controlled.
Self-Assembly and Nanostructure Formation
The BOC-protecting group on phenylalanine derivatives enhances hydrophobic forces, which can drive the spontaneous organization of these molecules into well-ordered supramolecular structures. nih.gov This self-assembly is governed by a delicate balance of non-covalent interactions, including hydrogen bonding between peptide backbones and π-stacking of the aromatic phenyl rings.
Formation of Nanotubes and Microspheres
Research has shown that Boc-protected phenylalanine analogues can self-assemble into a variety of distinct nanostructures, with the final morphology often being dependent on the solvent conditions. rsc.org
Nanotubes: The analogue BOC-Phe-Phe-OH has been observed to self-assemble into tubular structures when in an aqueous medium. nih.gov Similarly, N-tert-butoxycarbonyl (Boc) diphenylalanine can form nanotubes that can be embedded within biocompatible polymers. rsc.org
Microspheres: In contrast, when dissolved in ethanol, BOC-Phe-Phe-OH forms a spherical assembly. nih.gov Another related dipeptide, Boc-L-phenylalanyl-L-tyrosine (Boc-PheTyr), also self-assembles into microspheres when the solvent system is ethanol/water. rsc.orgresearchgate.net This demonstrates the critical role of the solvent in directing the self-assembly pathway, with more polar environments favoring tubular structures and less polar organic solvents promoting the formation of spherical aggregates. nih.gov
Table 2: Solvent-Dependent Nanostructure Formation of BOC-Phenylalanine Analogues
| Compound | Solvent | Resulting Nanostructure |
| BOC-Phe-Phe-OH | Aqueous Medium | Tubular Structure |
| BOC-Phe-Phe-OH | Ethanol | Spherical Assembly |
| Boc-L-phenylalanyl-L-tyrosine | Ethanol/Water | Microspheres |
| Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine | HFP/Water | Nanotubes |
Sources: RSC Publishing, ResearchGate rsc.orgnih.govresearchgate.net
Aggregation-Induced Emission
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in a dilute solution become highly luminescent upon aggregation. This effect is typically attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.
While specific studies demonstrating AIE in BOC-DL-phenylalanine are not extensively documented, research on closely related N-Boc-protected dipeptides suggests that this class of compounds can exhibit AIE characteristics. For example, the dipeptide Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine has been observed to display AIE as a result of self-assembly in a solution of hexafluoroisopropanol and water. In this aggregated state, the molecules exhibit high luminescence, a characteristic feature of AIE.
The fluorescence properties of phenylalanine derivatives are intrinsically linked to the phenyl group. In a monomeric state in solution, Boc-protected diphenylalanine (Boc-FF) shows an emission maximum around 290 nm. Upon aggregation, this emission can shift to longer wavelengths (a redshift), for instance, to around 300 nm, which can be indicative of excimer formation between the phenyl rings of adjacent molecules. Such changes in the emission spectra upon aggregation are a key indicator of altered photophysical behavior in the solid or aggregated state.
The table below summarizes the photoluminescent behavior of a related Boc-protected dipeptide, which provides insight into the potential for AIE in similar structures.
| Compound | Solvent System | Excitation Wavelength (nm) | Emission Maximum (Monomer/Dilute) (nm) | Emission Maximum (Aggregate) (nm) | Key Observation |
| Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine | HFP/water | Not specified in abstract | Low emission | High luminescence | Aggregation-Induced Emission observed. |
| Boc-diphenylalanine (Boc-FF) | Acetonitrile | 250 | 290 | 300 (in AcN-H₂O mixture) | Redshift in emission upon aggregation. |
These findings in related dipeptides underscore the potential for BOC-DL-phenylalanine to exhibit interesting photophysical properties upon aggregation. The combination of the Boc group, which can facilitate self-assembly through hydrogen bonding, and the phenyl ring, which is a known fluorophore and can participate in π-π stacking, provides the necessary molecular features that could lead to aggregation-induced emission. However, dedicated research focusing specifically on the racemic BOC-DL-phenylalanine is required to conclusively determine and characterize its AIE properties.
Reaction Mechanisms and Chemical Transformations
Enzymatic Reactions and Biocatalysis
Kinetic Resolution and Dynamic Kinetic Resolution
Kinetic resolution (KR) and dynamic kinetic resolution (DKR) are powerful strategies for obtaining enantiomerically pure compounds from racemic mixtures. BOC-DL-Phenylalanine, being a racemic mixture of N-tert-butyloxycarbonyl-protected phenylalanine, is frequently employed in these processes.
Kinetic Resolution (KR)
Kinetic resolution relies on the differential reaction rates of enantiomers with a chiral catalyst or enzyme. One enantiomer reacts faster, leaving the other enriched. This method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.
Enzymatic Hydrolysis of Esters: Enzymes such as apomyoglobin have demonstrated remarkable enantioselectivity in the hydrolysis of amino acid esters. For instance, apomyoglobin efficiently catalyzed the enantioselective hydrolysis of racemic N-Boc-phenylalanine 4-nitrophenyl ester (Boc-Phe-ONp). This process allowed for a "nearly perfect" kinetic resolution, preferentially hydrolyzing one enantiomer to its corresponding acid while leaving the other ester enantiomer unreacted and enriched rsc.orgrsc.orgresearchgate.net. Studies indicated that the L-isomer of Boc-Phe-ONp was hydrolyzed at a significantly faster rate than the D-isomer rsc.org.
Enzymatic Aminolysis of Thioesters: Proteases, like Subtilisin A (Alcalase), have been utilized for the kinetic resolution of BOC-protected phenylalanine thioesters. In a typical KR, racemic N-Boc-phenylalanine ethyl thioester reacts with benzylamine. The enzyme selectively catalyzes the aminolysis of one enantiomer, yielding the corresponding amide in high enantiomeric purity researchgate.netresearchgate.netresearchgate.netpolimi.it.
Metal-Catalyzed Reactions with Chiral Ligands: In some metal-catalyzed transformations, chiral derivatives of BOC-protected amino acids can serve as ligands to induce enantioselectivity. For example, in palladium-catalyzed C-H functionalization reactions with allenes, N-Boc-L-phenylalaninamide methyl ester (Boc-l-Phe-NHOMe) was employed as a chiral ligand, leading to the formation of enantioenriched tetrahydropyridine (B1245486) adducts and recovered starting materials with high enantiomeric excess (ee) acs.org.
Dynamic Kinetic Resolution (DKR)
Dynamic kinetic resolution combines kinetic resolution with in-situ racemization of the unreacted enantiomer. This approach overcomes the 50% yield limitation of KR, allowing for the theoretical conversion of the entire racemic mixture into a single enantiomer.
Continuous-Flow DKR of Thioesters: A highly efficient DKR process has been developed for racemic N-Boc-phenylalanine ethyl thioester using immobilized Subtilisin A (Alcalase) in a continuous-flow system. This method employs a cascade of packed-bed reactors, alternating between enzyme-filled columns for kinetic resolution (at ~50°C) and racemization reactors (at ~150°C) to continuously racemize the unreacted substrate researchgate.netresearchgate.netresearchgate.netpolimi.itsci-hub.se. This strategy successfully produced (S)-N-Boc-phenylalanine benzylamide with high conversion (79%) and excellent enantiomeric purity (98% ee) researchgate.netresearchgate.netresearchgate.netpolimi.it. This approach represents a significant advancement, being one of the first examples of DKR for an amino acid derivative in a continuous-flow mode using an integrated cascade of resolution and racemization reactors researchgate.netresearchgate.netresearchgate.netpolimi.it.
SPACE-DKR for Axially Chiral Compounds: A Simultaneous Processing of Antagonistic Chemical Events (SPACE) DKR strategy has been applied to the synthesis of axially chiral compounds, utilizing BOC-protected amino acids as chiral resolving agents. In one instance, Boc-D-phenylalanine was used in a combined batch-plug flow reactor setup for the kinetic resolution of an axially chiral precursor at 20°C, followed by thermal racemization at 160°C. This process yielded the desired atropisomer salt in 87% yield with a diastereomeric ratio of 90:10 thieme-connect.com.
Lipase-Mediated DKR: Lipases, such as Candida antarctica Lipase B (CALB), are also recognized for their utility in DKR processes involving BOC-DL-phenylalanine derivatives, often in combination with racemization catalysts acs.org.
Table 1: Selected Kinetic and Dynamic Kinetic Resolution Outcomes for BOC-DL-Phenylalanine Derivatives
| Process Type | Enzyme/Catalyst System | Substrate | Nucleophile/Reactant | Product | Conditions | Conversion | Enantiomeric Excess (ee) | Citation(s) |
| KR | Apomyoglobin | Racemic Boc-Phe-ONp | H₂O | L-Boc-Phe-ONp (unreacted) + D-Boc-Phe-OH | Phosphate buffer (pH 7.0), 4°C | ~50% | Nearly Perfect | rsc.orgrsc.orgresearchgate.net |
| KR | Immobilized Alcalase | Racemic N-Boc-Phe ethyl thioester | Benzylamine | (S)-N-Boc-Phe benzylamide | Batch or continuous flow, 50°C | Varies | High | researchgate.netresearchgate.netresearchgate.netpolimi.it |
| KR | Pd-catalysis/Boc-l-Phe-NHOMe | Racemic allyltriflamide | Allene | Tetrahydropyridine adduct | Toluene/DMSO, Pd(OAc)₂, Cu(OAc)₂, Cs₂CO₃, 70°C | 49% | 94% | acs.org |
| DKR | Immobilized Alcalase + Racemization | Racemic N-Boc-Phe ethyl thioester | Benzylamine | (S)-N-Boc-Phe benzylamide | Continuous flow cascade: 6 enzyme columns (50°C) + 5 racemization columns (150°C) | 79% | 98% | researchgate.netresearchgate.netresearchgate.netpolimi.it |
| DKR | Boc-D-Phe (resolving agent) | Axially chiral precursor (e.g., MRTX1719) | N/A | Enantioenriched atropisomer salt | Combined batch-plug flow: KR (20°C), Racemization (160°C) | N/A | 90:10 d.r. | thieme-connect.com |
Phenylalanine Dehydrogenase Mechanisms
Phenylalanine dehydrogenase (PheDH) is an enzyme primarily known for its role in amino acid metabolism and its application in diagnostic assays for phenylketonuria (PKU). Its catalytic mechanism involves the oxidative deamination of L-phenylalanine.
General Catalytic Mechanism: PheDH catalyzes the reversible reaction of L-phenylalanine with water and NAD⁺ to produce phenylpyruvate, ammonia, NADH, and H⁺ wikipedia.org. The mechanism is NAD⁺-dependent, involving the oxidative deamination of the amino group of L-phenylalanine. Key catalytic residues, such as Lys78 and Asp118, have been identified within the active site, playing crucial roles in substrate binding and catalysis nih.gov. The enzyme typically follows an ordered kinetic mechanism, where NAD⁺ binds first, followed by L-phenylalanine nih.gov. It exhibits high substrate specificity for L-phenylalanine but can also act on L-tyrosine, albeit with significantly lower efficiency researchgate.netuniprot.orgmyu-group.co.jp.
Role in Amino Acid Biosynthesis and Diagnostics: PheDH is integral to the biosynthesis pathways of amino acids and is widely used in diagnostic kits to measure phenylalanine levels in biological samples, aiding in the detection of PKU researchgate.netuniprot.orgmyu-group.co.jpbiocatalysts.com. Engineering efforts have focused on improving its substrate specificity for diagnostic applications researchgate.netmyu-group.co.jp.
Distinction from KR/DKR of BOC-DL-Phenylalanine: While PheDH is a critical enzyme for phenylalanine metabolism, the literature does not indicate its direct use in the kinetic or dynamic kinetic resolution of N-Boc-protected phenylalanine derivatives. The resolution processes described for BOC-DL-Phenylalanine and its esters/thioesters are mediated by different classes of enzymes, such as lipases, proteases (Subtilisin A), and proteins with hydrolytic activity like apomyoglobin rsc.orgrsc.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.netpolimi.it. The N-Boc protecting group significantly alters the substrate's chemical properties, making it unsuitable for the typical active site of Phenylalanine Dehydrogenase, which is optimized for the free amino acid.
Table 2: Phenylalanine Dehydrogenase (PheDH) Catalytic Information
| Enzyme Name | EC Number | Primary Reaction Catalyzed | Cofactor | Key Residues in Active Site | Substrate Specificity | Primary Application | Citation(s) |
| Phenylalanine Dehydrogenase | 1.4.1.20 | L-phenylalanine + H₂O + NAD⁺ ⇌ phenylpyruvate + NH₃ + NADH + H⁺ | NAD⁺ | Lys78, Asp118 | L-phenylalanine (high affinity); L-tyrosine (lower affinity) | Diagnostic assays for Phenylketonuria (PKU); Amino acid biosynthesis | wikipedia.orgnih.govresearchgate.netuniprot.orgmyu-group.co.jpbiocatalysts.com |
| (Oxidative deamination of L-phenylalanine) | No reported activity with N-Boc-DL-Phenylalanine or its derivatives for resolution |
Compound List
BOC-DL-Phenylalanine
N-Boc-phenylalanine ethyl thioester
(S)-N-Boc-phenylalanine benzylamide
Boc-Phe-ONp (N-Boc-phenylalanine 4-nitrophenyl ester)
D-Boc-Phe-OH (D-N-Boc-phenylalanine)
L-Boc-Phe-ONp (L-N-Boc-phenylalanine 4-nitrophenyl ester)
N-Boc-L-phenylalaninamide methyl ester
Allyltriflamide
MRTX1719
L-phenylalanine
Phenylpyruvate
NAD⁺
NADH
L-tyrosine
Analytical Techniques and Chiral Resolution
Chromatographic Methods
Chromatographic techniques are indispensable for separating and quantifying components within a mixture, making them central to the analysis of BOC-DL-Phenylalanine.
HPLC (High-Performance Liquid Chromatography) for Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone for evaluating the chemical purity of BOC-DL-Phenylalanine. By employing reversed-phase or normal-phase chromatography, impurities, starting materials, or degradation products can be separated and detected, typically using UV detection due to the aromatic phenyl ring present in the molecule avantorsciences.comvwr.comavantorsciences.comsigmaaldrich.com. The purity is often expressed as an area percentage, with specifications commonly exceeding 95% or 98% avantorsciences.comvwr.comavantorsciences.com.
Beyond general purity, HPLC, particularly when coupled with chiral stationary phases (CSPs), is critical for determining the enantiomeric excess (ee) of BOC-DL-Phenylalanine. This involves separating the D- and L-enantiomers based on differential interactions with the chiral mobile phase or stationary phase. The ratio of the peak areas corresponding to each enantiomer allows for the precise calculation of the enantiomeric excess, indicating the degree of optical purity d-nb.infoavantipublishers.com. For instance, a resolution factor (Rs) greater than 1.5 is typically desired for adequate separation d-nb.info.
Table 6.1.1: Representative HPLC Parameters for BOC-DL-Phenylalanine Analysis
| Parameter | Purity Determination | Enantiomeric Excess (ee) Determination |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) | Chiral stationary phase (e.g., Chiralpak AD-H, CROWNPAK CR+) |
| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradient | Perchloric acid aqueous solution (pH 1.55) d-nb.info or Hexane/Isopropanol mixtures |
| Flow Rate | 0.8 - 1.0 mL/min | 0.8 mL/min d-nb.info or 1-2 mL/min chromatographytoday.com |
| Detection | UV detector (e.g., 210-220 nm) | UV detector (e.g., 200 nm d-nb.info) |
| Injection Volume | 10-20 µL | 10 µL d-nb.info |
| Quantification | Peak area percentage | Peak area ratio (D vs. L enantiomer) |
Chiral Chromatography for Enantiomer Separation
Chiral chromatography is specifically designed to separate enantiomers. This is achieved by using a chiral stationary phase (CSP) within the chromatographic column. These CSPs are designed to interact differently with the two enantiomers of BOC-DL-Phenylalanine, leading to differential retention times and enabling their separation chromatographytoday.commdpi.com. Various types of CSPs are effective for amino acid derivatives, including those based on polysaccharides, macrocyclic glycopeptides, and amino acid derivatives themselves chromatographytoday.commdpi.com. For example, columns utilizing teicoplanin or phenylcarbamate derivatives are known to provide excellent separations chromatographytoday.commdpi.com. The choice of mobile phase is critical and often involves mixtures of organic solvents and buffers, optimized to achieve sufficient resolution between the enantiomers d-nb.infomdpi.com.
Table 6.1.2: Commonly Used Chiral Stationary Phases (CSPs) for Amino Acid Enantioseparation
| CSP Type | Chiral Selector Example | Application to Phenylalanine Derivatives | Notes |
| Polysaccharide-based | Cellulose, Amylose derivatives (e.g., Chiralpak AD-H, IA) | Effective for separation of BOC-amino acids avantipublishers.com | Versatile, often used with hexane/alcohol mobile phases. |
| Macrocyclic Glycopeptide | Teicoplanin | Separates Fmoc-dl-amino acids mdpi.com | High efficiency, compatible with LC-MS. |
| Phenylcarbamate-based | Phenylcarbamate derivatives | Used for amino acid enantioseparation chromatographytoday.com | Offers diverse interaction mechanisms. |
| Ligand Exchange | Metal complexes (e.g., CuSO₄) | Can separate derivatized amino acids chromatographytoday.com | Requires specific mobile phases; useful for compounds lacking UV chromophores. |
Spectroscopic Analytical Methods
Spectroscopic techniques offer complementary information regarding the identity and structural features of BOC-DL-Phenylalanine.
Near-Infrared (NIR) Spectroscopy for Peptide Analysis
Near-Infrared (NIR) spectroscopy is a rapid, non-destructive analytical technique that probes the vibrational modes of molecules, particularly those containing C-H, N-H, and O-H bonds felixinstruments.com. For BOC-DL-Phenylalanine, NIR spectroscopy can identify characteristic absorption bands associated with the tert-butoxycarbonyl (Boc) protecting group, specifically in the 6200–5700 cm⁻¹ region due to C-H components rsc.org. While primarily discussed in the context of peptide analysis, NIR has been demonstrated to differentiate between various amino acids based on their unique spectral patterns rsc.orgrsc.org. This capability makes NIR spectroscopy a valuable tool for process analytical technology (PAT) in monitoring the synthesis and quality control of amino acid derivatives like BOC-DL-Phenylalanine, allowing for the identification of specific amino acid residues and potentially quantifying them within complex mixtures or reaction intermediates rsc.orgrsc.orgresearchgate.net.
Chiral Resolution Strategies for DL-Amino Acids
Chiral resolution refers to the process of separating a racemic mixture into its constituent enantiomers. Chemical resolution is a widely employed method for achieving this separation.
Chemical Resolution (e.g., Diastereomeric Salt Formation)
Chemical resolution of racemic DL-amino acids, including BOC-DL-Phenylalanine derivatives, commonly involves the formation of diastereomeric salts researchgate.netgoogle.comnih.gov. This strategy relies on reacting the racemic mixture with a pure chiral resolving agent (e.g., a chiral acid or base) to form diastereomers. Diastereomers, unlike enantiomers, possess different physical and chemical properties, such as solubility, melting point, and crystal structure nih.govlibretexts.org.
For BOC-DL-Phenylalanine, which contains a carboxylic acid group, a chiral base can be used as a resolving agent. Conversely, if the compound is in an ester form (like BOC-DL-Phenylalanine methyl ester), a chiral acid can be employed researchgate.netgoogle.com. The resulting diastereomeric salts are then separated, typically by fractional crystallization, exploiting their differing solubilities in a chosen solvent system google.comnih.govlibretexts.org. Once separated, the pure diastereomeric salt is treated to cleave the resolving agent, liberating the isolated enantiomerically pure BOC-DL-Phenylalanine. Theoretical yields for classical resolution are limited to 50% for each enantiomer, though practical yields can be lower google.com.
Table 6.3.1: Common Chiral Resolving Agents for Phenylalanine Derivatives
| Resolving Agent Name | Type of Resolving Agent | Application Example | Notes |
| N-acetyl-D-phenylglycine | Chiral Acid | Resolution of DL-phenylalanine methyl ester researchgate.net | Readily available, non-toxic, and easily recoverable. Achieved high optical purity (98.1%) and yield (81.2%) for D-phenylalanine methyl ester. |
| D-tartaric acid | Chiral Acid | Resolution of DL-phenylalanine google.com | Forms a salt with low solubility in organic acids, facilitating precipitation. |
| N-carbobenzoxy-(Cbz)-L-phenylalanine | Chiral Acid | Resolution of D,L-phenylalanine tert-butyl ester google.com | Used as a resolving agent in earlier methods. |
| Optically pure aromatic acetic acid derivatives | Chiral Acid | Resolution of D,L-phenylalanine ester or its salt google.com | Forms diastereomeric salts with distinct solubility properties, allowing separation and recovery of highly purified optical isomers. |
| Chiral amines (e.g., (S)-α-methylbenzylamine) | Chiral Base | General resolution of carboxylic acids (applicable to BOC-Phe) | Forms diastereomeric salts with carboxylic acids. Separation achieved via fractional crystallization. |
Enzymatic Resolution
Enzymatic resolution utilizes the inherent stereoselectivity of enzymes to differentiate between enantiomers. Enzymes can selectively catalyze a reaction on one enantiomer of a substrate, leaving the other enantiomer untouched or reacting with it at a significantly slower rate. For BOC-DL-Phenylalanine, this often involves ester or amide derivatives.
Research has demonstrated the use of enzymes like lipases and esterases for the kinetic resolution of BOC-DL-Phenylalanine derivatives. For instance, studies have employed enzymes to selectively hydrolyze ester derivatives of BOC-DL-Phenylalanine, such as N-Boc-phenylalanine 4-nitrophenyl ester, allowing for the separation of the resulting acid or ester from the unreacted enantiomer nih.govrsc.orgadvancedchemtech.com. The enzyme apomyoglobin, for example, has shown to promote the enantioselective hydrolysis of N-Boc-phenylalanine ester, achieving near-perfect kinetic resolution rsc.org. Similarly, immobilized lipases, such as Subtilisin A (Alcalase), have been successfully used for the dynamic kinetic resolution of racemic N-Boc-phenylalanine ethyl thioester via aminolysis with benzylamine, yielding (S)-N-Boc-phenylalanine benzylamide with high enantiomeric purity polimi.it.
Table 1: Enzymatic Resolution of BOC-DL-Phenylalanine Derivatives
| Enzyme/Biocatalyst | Substrate Derivative | Reaction Type | Observed Selectivity/Enantiomeric Excess (ee) | Reference |
| Apomyoglobin | N-Boc-phenylalanine 4-nitrophenyl ester | Hydrolytic kinetic resolution | Near-perfect kinetic resolution | rsc.org |
| Subtilisin A (Alcalase) | N-Boc-phenylalanine ethyl thioester | Dynamic kinetic resolution (aminolysis) | High enantiomeric purity (e.g., 98% ee for product) | polimi.it |
| Various Lipases | Ester derivatives of BOC-DL-Phenylalanine | Hydrolytic kinetic resolution | Varies based on enzyme and substrate | nih.govadvancedchemtech.com |
Induced Crystallization
Induced crystallization, particularly diastereomeric salt formation, is a widely used classical method for chiral resolution. This technique involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent (either an acid or a base) to form diastereomeric salts. These diastereomeric salts possess different physical properties, most notably solubility, which allows for their separation through fractional crystallization.
BOC-DL-Phenylalanine, being an amino acid derivative with a free carboxyl group, can readily form salts with chiral bases. Conversely, if the BOC-DL-Phenylalanine were in a basic form (e.g., an amine derivative), it could be resolved using chiral acids. Research has shown that BOC-D-phenylalanine can act as a chiral resolving agent in crystallization-induced dynamic resolution (CIDR) processes, for example, in the synthesis of (S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one researchgate.netthieme-connect.comfigshare.com. In these cases, BOC-D-phenylalanine selectively crystallizes with one enantiomer of the target compound, driving the dynamic equilibrium towards the formation of the desired enantiomer. The principle relies on the differential solubility of the diastereomeric salts formed. For instance, crystallization-induced dynamic resolution using BOC-D-phenylalanine and a racemization catalyst can yield target compounds with high enantiomeric excess (e.g., 98.5% ee) researchgate.netthieme-connect.com.
Table 2: Induced Crystallization for Chiral Resolution
| Racemic Compound (or derivative) | Chiral Resolving Agent | Type of Resolution | Achieved Enantiomeric Excess (ee) | Notes | Reference |
| Target compound 7 | BOC-D-phenylalanine | CIDR | >98.5% ee | Used with 3,5-dichlorosalicylaldehyde (B181256) as racemization catalyst | researchgate.netthieme-connect.comfigshare.com |
| Racemic amino acid derivatives | Various chiral bases | Diastereomeric salt formation | Varies | Differential solubility of salts allows separation | onyxipca.comresearchgate.netgoogle.commdpi.comd-nb.infoadvanceseng.comgoogle.com |
Extraction Resolution
Extraction-based resolution methods typically involve liquid-liquid extraction or chromatographic techniques that utilize chiral selectors. In liquid-liquid extraction, a chiral additive in one phase selectively interacts with one enantiomer of the racemic mixture, leading to its preferential transfer into that phase.
Chiral chromatography, a highly effective form of extraction resolution, employs chiral stationary phases (CSPs) or chiral mobile phases. BOC-DL-Phenylalanine can be resolved using chiral chromatography, where the enantiomers interact differently with the chiral environment of the stationary phase, leading to different retention times. For example, N-Boc-DL-phenylalanine has been analyzed using SFC (Supercritical Fluid Chromatography) with a CHIRALPAK AY-H column, demonstrating the separation of enantiomers based on their differential interactions with the chiral phase daicelchiral.com. Other methods that fall under extraction resolution include membrane separation, where chiral selectors embedded in membranes can facilitate enantioselective transport .
Table 3: Extraction Resolution Techniques
| Technique | Chiral Selector/Stationary Phase | Analyte (or derivative) | Separation Principle | Reference |
| SFC (Supercritical Fluid Chromatography) | CHIRALPAK AY-H | N-Boc-DL-phenylalanine | Differential interaction with CSP | daicelchiral.com |
| Chiral Chromatography | Various CSPs | BOC-DL-Phenylalanine | Differential retention | nih.gov |
| Membrane Separation | Chiral selectors in membranes | Racemic amino acids | Enantioselective transport |
Derivatization Strategies for Analytical Purposes
Derivatization is a crucial step in the analysis of many compounds, including BOC-DL-Phenylalanine, especially when employing chromatographic techniques like HPLC. Derivatization can enhance detectability (e.g., by introducing a chromophore or fluorophore) or improve separation by creating derivatives with different physicochemical properties.
Pre-Column Derivatization for HPLC
Pre-column derivatization involves reacting the analyte with a derivatizing agent before it is injected into the HPLC system. This is particularly useful for compounds that lack strong UV-Vis absorption or fluorescence, or when separating enantiomers on achiral columns.
For amino acids and their derivatives like BOC-DL-Phenylalanine, pre-column derivatization is commonly performed to introduce a fluorescent tag. Reagents such as o-phthalaldehyde (B127526) (OPA) in combination with chiral thiols (e.g., N-acetyl-L-cysteine or N-tert-butyloxycarbonyl-L-cysteine) are widely used to form fluorescent isoindole derivatives, which are then separated on reversed-phase HPLC columns tandfonline.comtandfonline.comresearchgate.net. These methods allow for the sensitive detection and separation of enantiomers as diastereomeric derivatives. Other reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) are also employed, particularly for secondary amines, and can be used in a sequential derivatization strategy tandfonline.comtandfonline.comresearchgate.net.
Table 4: Pre-Column Derivatization for HPLC Analysis
| Derivatizing Agent(s) | Analyte (or derivative) | Reaction Target | Resulting Derivative | Detection Method | Reference |
| OPA + N-acetyl-L-cysteine (NAC) | Primary amino acids | Amino group | Fluorescent isoindole | Fluorescence | tandfonline.comtandfonline.com |
| OPA + N-Boc-L-Cys | Primary amino acids | Amino group | Fluorescent isoindole | Fluorescence | tandfonline.comresearchgate.net |
| FMOC-Cl | Secondary amines | Amino group | Fluorescent carbamate (B1207046) | Fluorescence | tandfonline.comtandfonline.comresearchgate.net |
| NBD-F | Amino acids | Amino group | Fluorescent benzoxadiazole | Fluorescence | mdpi.com |
Chiral Derivatizing Agents
Chiral derivatizing agents (CDAs) are enantiomerically pure compounds that react with a racemic mixture to form diastereomers. The key advantage of using CDAs is that the resulting diastereomers can be separated using standard achiral chromatographic techniques (like HPLC or GC) because they possess different physical properties.
For BOC-DL-Phenylalanine, CDAs can react with the free carboxyl group (often after activation) or, if the BOC group were removed, with the free amine. Examples of CDAs used for amino acid analysis include Marfey's reagent (Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide), 2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl isothiocyanate (GITC), and (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE) nih.govresearchgate.net. These reagents react with the amino group of amino acids to form diastereomeric amides or related structures. While these specific examples are often applied to amino acids directly, the principle applies to BOC-DL-Phenylalanine as well, where the BOC group might influence reactivity or require specific conditions. The choice of CDA depends on the analyte's functional groups and the desired separation efficiency. The formation of diastereomers allows for their quantification and thus determination of the enantiomeric excess of the original sample nih.govresearchgate.net.
Table 5: Chiral Derivatizing Agents (CDAs) for Amino Acid Analysis
| Chiral Derivatizing Agent (CDA) | Reaction Target (Amino Acids) | Resulting Derivative Type | Separation Method | Reference |
| Marfey's Reagent (FDAA) | Amino group | Diastereomeric amide | RP-HPLC | nih.govresearchgate.net |
| GITC | Amino group | Diastereomeric thiourea | RP-HPLC | nih.gov |
| S-NIFE | Amino group | Diastereomeric carbamate | RP-HPLC | nih.gov |
| (+)-/-)-FLEC | Amino group | Fluorescent carbamate | RP-HPLC | tandfonline.comtandfonline.commdpi.com |
| OPA/Boc-L-Cys | Primary amino group | Fluorescent isoindole | RP-HPLC | researchgate.net |
Compound List
BOC-DL-Phenylalanine (N-(tert-butoxycarbonyl)-DL-phenylalanine)
L-Phenylalanine
D-Phenylalanine
N-Boc-phenylalanine 4-nitrophenyl ester
N-Boc-phenylalanine ethyl thioester
(S)-N-Boc-phenylalanine benzylamide
BOC-D-phenylalanine
(S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one
N-acetyl-L-cysteine (NAC)
N-tert-butyloxycarbonyl-L-cysteine (Boc-L-Cys)
N-tert-butyloxycarbonyl-D-cysteine (Boc-D-Cys)
o-Phthalaldehyde (OPA)
9-fluorenylmethyl chloroformate (FMOC-Cl)
Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (Marfey's reagent, FDAA)
2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl isothiocyanate (GITC)
(S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE)
NBD-F (4-fluoro-7-nitro-2,1,3-benzoxadiazole)
(+)-/-)-FLEC (1-(9-fluorenyl)ethyl chloroformate)
Advanced Research Topics
Development of Peptide-Based Materials with Enhanced Properties
The self-assembly of peptides containing BOC-protected phenylalanine is a cornerstone of creating functional biomaterials with remarkable and tunable properties. The BOC group and the aromatic phenyl ring play crucial roles in directing non-covalent interactions, such as hydrogen bonding and π-π stacking, which govern the formation of ordered nanostructures.
Researchers have successfully developed large-scale hybrid electrospun arrays where N-tert-butoxycarbonyl (Boc) diphenylalanine self-assembles into nanotubes embedded within biocompatible polymer matrices. nih.govnih.gov These hybrid materials exhibit significant piezoelectric properties, meaning they can convert mechanical energy into electrical energy. nih.gov When a periodic mechanical force is applied, these nanostructured materials can generate substantial voltage, current, and power, demonstrating their potential for use as bio-energy sources and in biomedical applications. nih.govnih.gov
The optical properties of these materials are also enhanced. Studies on Boc-diphenylalanine nanotubes have revealed quantum confinement effects, identified by distinct bands in their optical absorption spectra. nih.gov Furthermore, these nanotubes exhibit strong blue photoluminescence, making them suitable for optical and photonic devices. nih.govpeptide.com
The mechanical properties of these self-assembled materials are equally impressive. By designing phenyl-rich dipeptides, such as those based on the β,β-diphenyl-Ala-OH (Dip) unit including a Boc-Dip-Dip derivative, materials with a dramatically improved Young's modulus of approximately 70 GPa have been created, which is comparable to that of aluminum. mdpi.com This remarkable stiffness, combined with high piezoelectric coefficients, surpasses many conventional organic materials and even some inorganic alternatives. mdpi.comcornell.edu
| Material | Self-Assembled Structure | Enhanced Property | Key Finding/Value | Potential Application |
|---|---|---|---|---|
| Boc-diphenylalanine in polymer matrix | Nanotubes | Piezoelectricity | Voltage generation up to 30 V | Energy harvesters, biomedical sensors nih.govnih.gov |
| Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine (Boc-pNPhepNPhe) | Nanotubes and Microtapes | Piezoelectricity | Output voltage of 58 V; Power density of 9 μW cm⁻² | High-output nanogenerators nih.gov |
| Boc-β,β-diphenyl-Ala-OH (Boc-Dip-Dip) | Crystalline Assemblies | Mechanical Stiffness & Piezoelectricity | Young's Modulus of ~70 GPa; Piezoelectric coefficient (d₃₃) of ~73 pC/N | High-performance materials, advanced electronics mdpi.comcornell.edu |
| Boc-diphenylalanine | Nanotubes | Optical Properties | Strong blue photoluminescence | Photonic devices, biolasers nih.govpeptide.com |
Applications in Biosensors
BOC-DL-Phenylalanine and its enantiopure forms are increasingly utilized in the development of highly sensitive and selective biosensors, particularly electrochemical sensors. These sensors are crucial for detecting and quantifying biologically significant molecules, with a notable application in the chiral recognition of amino acids and their derivatives. nih.gov
The fundamental principle behind these biosensors often involves creating a chiral environment on an electrode surface. BOC-phenylalanine can be incorporated into polymers or other materials that are then used to modify an electrode. nih.gov This functionalized surface can then interact differently with the enantiomers (D and L forms) of a target analyte, leading to a measurable difference in the electrochemical signal.
For instance, a sensor based on a glassy carbon electrode modified with a BOC-phenylalanine grafted poly(3,4-propylenedioxythiophene) film has been developed for the chiral recognition of DOPA (3,4-dihydroxyphenylalanine) enantiomers. nih.gov The sensor demonstrates good stability and reversible redox activities, allowing for the efficient differentiation between L-DOPA and D-DOPA. nih.gov The recognition efficiency is quantified by the ratio of the peak currents for the different enantiomers.
The development of such sensors is critical for pharmaceutical analysis, where the chirality of a drug molecule can determine its efficacy and toxicity, and for the diagnosis of metabolic disorders like phenylketonuria (PKU), which is characterized by high levels of phenylalanine in body fluids. nih.govnih.gov Researchers are continuously exploring new nanomaterials and modification strategies to enhance the sensitivity, selectivity, and detection limits of these biosensors. nih.gov
| Sensor Platform | Target Analyte | Key Feature | Performance Metric | Reference |
|---|---|---|---|---|
| ProDOT-Boc-Phe modified glassy carbon electrode | DOPA enantiomers | Electrochemical chiral recognition | Recognition efficiency of 1.28 for (D)-ProDOT-Boc-Phe | nih.gov |
| Reduced graphene oxide-ferrocene-β-cyclodextrin modified electrode | Phenylalanine enantiomers | Enantioselective recognition | Enantioselectivity coefficient (ID/IL) of 2.47 | nih.gov |
| Amphoteric chitosan-functionalized multiwalled carbon nanotubes | Phenylalanine enantiomers | Electrochemical enantiorecognition | Excellent selectivity toward Phe enantiomers |
Studies in Membrane Fusion Inhibition
While direct research on BOC-DL-Phenylalanine as a membrane fusion inhibitor is limited, studies on closely related N-protected hydrophobic peptides provide significant insights into this area. The inhibition of membrane fusion is a critical antiviral strategy, as it targets the essential entry step of enveloped viruses like influenza and HIV into host cells. mdpi.com
A key example is the peptide carbobenzoxy-D-phenylalanyl-L-phenylalanylglycine (Z-D-Phe-L-Phe-Gly), which has a carbobenzoxy (Z) group protecting the N-terminus, structurally similar to the BOC group. This peptide has been shown to be an effective inhibitor of viral and vesicle membrane fusion. nih.gov Research indicates that this hydrophobic peptide penetrates the phospholipid bilayer of membranes.
The mechanism of inhibition does not appear to involve the formation of a tight complex with phospholipids. Instead, the peptide affects the properties of highly curved membrane structures. nih.gov Studies have shown that Z-D-Phe-L-Phe-Gly inhibits the formation of small, highly curved vesicles and promotes the formation of larger, flatter, sheetlike structures. This destabilization of curved membrane intermediates is believed to be central to its anti-fusion and antiviral activity. nih.gov The effectiveness of the peptide is also regulated by the protonation state of its C-terminal carboxyl group, which influences its ability to disrupt these curved phospholipid assemblies. nih.gov
While not involving membrane fusion, related research has demonstrated that derivatives of BOC-L-phenylalanine can act as potent HIV-1 capsid inhibitors. nih.govnih.gov These molecules interfere with the HIV-1 life cycle by disrupting the assembly and disassembly of the viral capsid, a protein shell that protects the viral genome. nih.govnih.gov This represents a different, yet equally important, antiviral strategy where BOC-phenylalanine serves as a core structural component for the inhibitor.
Q & A
Basic: How to verify the purity and enantiomeric composition of BOC-DL-Phenylalanine in synthesis workflows?
Methodological Answer:
- Chromatographic Analysis : Use reverse-phase HPLC with a chiral stationary phase (e.g., Chiralpak® IA/IB columns) to resolve enantiomers. Compare retention times against commercially available Boc-L- and Boc-D-phenylalanine standards .
- Spectroscopic Confirmation : Employ -NMR to verify the presence of tert-butoxycarbonyl (Boc) protecting groups (characteristic peaks at ~1.3–1.5 ppm for Boc methyl protons) and assess purity via integration ratios .
- Melting Point Consistency : Cross-check observed melting points (e.g., Boc-DL-Phenylalaninol: 95–98°C) against literature values to detect impurities .
Advanced: How to resolve contradictions in reported solubility data for BOC-DL-Phenylalanine across solvents?
Methodological Answer:
- Controlled Replication : Reproduce solubility experiments under identical conditions (temperature, solvent grade, agitation) using protocols from conflicting studies. For example, test solubility in DCM vs. THF at 25°C with precise molarity measurements .
- Data Triangulation : Compare results with structurally analogous compounds (e.g., Boc-L-Phenylalanine methyl ester) to identify trends in solvent interactions .
- Statistical Analysis : Apply ANOVA to evaluate whether discrepancies arise from experimental variability or intrinsic chemical properties .
Basic: What are optimal Boc-deprotection conditions for BOC-DL-Phenylalanine in peptide synthesis?
Methodological Answer:
- Acidolytic Cleavage : Use TFA (trifluoroacetic acid) in dichloromethane (20–50% v/v) for 30–60 minutes at 0–25°C. Monitor completion via TLC (Rf shift) or LC-MS .
- Safety Considerations : Avoid prolonged exposure to TFA to prevent racemization. Validate enantiomeric integrity post-deprotection using chiral HPLC .
Advanced: How to design kinetic studies for BOC-DL-Phenylalanine enzymatic resolution using proteases?
Methodological Answer:
- Substrate Optimization : Screen protease specificity (e.g., Subtilisin Carlsberg vs. Thermolysin) under varying pH (6.0–8.0), temperature (25–45°C), and substrate concentrations (0.1–1.0 mM) .
- Kinetic Parameter Extraction : Use Michaelis-Menten plots to derive and . Validate with Lineweaver-Burk linearization to identify non-competitive inhibition .
- Enantiomeric Excess (e.e.) Monitoring : Quantify e.e. via polarimetry or chiral GC post-reaction .
Basic: What spectroscopic techniques differentiate BOC-DL-Phenylalanine from its derivatives (e.g., methyl esters)?
Methodological Answer:
- IR Spectroscopy : Identify ester carbonyl stretches (~1740 cm) in Boc-DL-Phenylalanine methyl ester, absent in the free acid .
- Mass Spectrometry : Use ESI-MS to detect molecular ion peaks (e.g., Boc-DL-Phenylalaninol: [M+H] at m/z 252.3) and fragmentation patterns .
Advanced: How to address low yields in solid-phase synthesis using BOC-DL-Phenylalanine?
Methodological Answer:
- Coupling Efficiency Analysis : Monitor Fmoc deprotection (UV absorbance at 301 nm) and coupling steps via Kaiser test. Optimize activating agents (e.g., HOBt/DIC vs. PyBOP) .
- Resin Swelling Studies : Evaluate solvent-resin compatibility (e.g., DMF vs. NMP) to improve reagent accessibility .
- Side-Reaction Mitigation : Additive screening (e.g., DIEA for base-sensitive steps) to suppress diketopiperazine formation .
Basic: How to validate the absence of β-sheet aggregation in BOC-DL-Phenylalanine-containing peptides?
Methodological Answer:
- Circular Dichroism (CD) : Scan 190–250 nm to detect β-sheet signatures (negative peak at ~218 nm). Compare with α-helix or random coil controls .
- Dynamic Light Scattering (DLS) : Measure hydrodynamic radius to identify large aggregates (>100 nm) indicative of misfolding .
Advanced: What computational methods predict BOC-DL-Phenylalanine’s conformational stability in novel solvents?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model solvation shells in ionic liquids (e.g., [BMIM][PF6]) and calculate free energy landscapes .
- Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-31G* level to predict solvatochromic shifts in UV-Vis spectra .
Basic: How to avoid racemization during BOC-DL-Phenylalanine incorporation into peptide chains?
Methodological Answer:
- Low-Temperature Coupling : Conduct reactions at 4°C to minimize base-induced racemization .
- Racemization Assays : Use Marfey’s reagent to derivatize hydrolyzed peptides and quantify D/L ratios via HPLC .
Advanced: How to align contradictory findings in BOC-DL-Phenylalanine’s role as a kinase inhibitor?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
